Thiovamidithion
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Overview
Description
Thiovamidithion is a chemical compound with the molecular formula C8H18NO3PS3. It is known for its unique structure, which includes a thiophosphate group, making it a compound of interest in various fields of research and industry .
Preparation Methods
Thiovamidithion can be synthesized through several routes. One common method involves the reaction of substituted buta-1-enes with potassium sulfide, which enables an atom-economical and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds . Another method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Thiovamidithion undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the thiophosphate group. Common reagents used in these reactions include phosphorus pentasulfide, ammonium phosphorodithioate, and Lawesson’s reagent. Major products formed from these reactions include thioamides, thiophenes, and other sulfur-containing compounds.
Scientific Research Applications
Thiovamidithion has a wide range of applications in scientific research:
Biology: this compound and its derivatives are used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of Thiovamidithion involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The thiophosphate group plays a crucial role in these interactions, often forming strong bonds with the target molecules .
Comparison with Similar Compounds
Thiovamidithion can be compared with other thiophosphate and thioamide compounds. Similar compounds include:
Thioacetamide: Used in organic synthesis and as a reagent in various chemical reactions.
Thiophene derivatives: These compounds are widely used in the production of organic semiconductors and other advanced materials. This compound stands out due to its unique structure and versatile applications in both research and industry.
Properties
Molecular Formula |
C8H18NO3PS3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
methyl 2-[2-[methoxy(sulfanyl)phosphinothioyl]oxyethylsulfanyl]-N-methylpropanimidate |
InChI |
InChI=1S/C8H18NO3PS3/c1-7(8(9-2)10-3)16-6-5-12-13(14,15)11-4/h7H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
KEPHSEJHWWDABT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=NC)OC)SCCOP(=S)(OC)S |
Origin of Product |
United States |
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